molecular formula C26H31Cl2N5O4 B1194701 Bosutinib monohydrate CAS No. 918639-08-4

Bosutinib monohydrate

Cat. No.: B1194701
CAS No.: 918639-08-4
M. Wt: 548.5 g/mol
InChI Key: BXPOSPOKHGNMEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SKI-606 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This involves the cyclization of an appropriate precursor to form the quinoline ring.

    Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired chemical properties.

    Final modifications:

Industrial production methods for SKI-606 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of advanced catalytic processes and purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

SKI-606 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the quinoline core.

    Substitution: SKI-606 can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia

The primary application of bosutinib monohydrate is in the management of CML, particularly in patients who have experienced resistance or intolerance to first-line therapies. Clinical trials have demonstrated that bosutinib can induce durable remissions and has a manageable safety profile, primarily characterized by gastrointestinal side effects such as diarrhea .

Efficacy Against Mutant Forms

Bosutinib has been shown to inhibit a broader range of tyrosine kinases compared to other TKIs, which enhances its efficacy against various BCR-ABL mutations, including those that confer resistance to other treatments . This makes it a valuable option for patients with complex treatment histories.

Dosage and Administration

Bosutinib is typically administered at a dosage of 500 mg once daily, taken with food to enhance absorption and minimize gastrointestinal side effects . The pharmacokinetics indicate that bosutinib has a median time to peak concentration of six hours and a half-life ranging from 33 to 39 hours, supporting its once-daily dosing regimen .

Side Effects and Management

The most common adverse effects include diarrhea, nausea, and rash. These side effects are generally manageable with supportive care and dose adjustments when necessary . Long-term toxicities associated with other TKIs have not been reported with bosutinib, making it a safer alternative for many patients .

Efficacy in Resistant Cases

A notable case study involved patients with CML who had developed resistance to imatinib and nilotinib. Upon switching to bosutinib, these patients exhibited significant cytogenetic responses, indicating effective control over their disease despite previous treatment failures .

Preclinical Studies

Preclinical models have demonstrated that bosutinib can completely eliminate CML tumors in xenograft models when administered at appropriate doses . These findings support its potential as a first-line treatment option for newly diagnosed patients as well as those with resistant disease.

Tables

Parameter Details
Drug Name This compound
Indication Chronic Myeloid Leukemia
Dosage 500 mg once daily
Common Side Effects Diarrhea, Nausea, Rash
Mechanism Inhibition of BCR-ABL Tyrosine Kinase
Approval Year 2012

Mechanism of Action

Comparison with Similar Compounds

SKI-606 is unique among kinase inhibitors due to its dual inhibition of Src and Abl kinases. Similar compounds include:

Compared to these compounds, SKI-606 offers a unique balance of potency and selectivity, making it a valuable tool for both research and therapeutic applications .

Biological Activity

Bosutinib monohydrate is a second-generation tyrosine kinase inhibitor primarily used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). As a potent inhibitor of BCR-ABL and Src family kinases, it demonstrates significant biological activity against various cancer cell lines, particularly those resistant to first-generation therapies like imatinib.

Bosutinib acts as an ATP-competitive inhibitor, selectively targeting the BCR-ABL fusion protein that drives the proliferation of CML cells. Additionally, it inhibits Src family kinases (including Src, Lyn, and Hck), which are involved in multiple signaling pathways related to cell growth and survival. This dual inhibition is crucial for its efficacy against imatinib-resistant forms of BCR-ABL.

Key Mechanisms:

  • Inhibition of BCR-ABL Kinase : Bosutinib effectively inhibits 16 out of 18 imatinib-resistant BCR-ABL variants expressed in murine models, although it does not inhibit the T315I and V299L mutant forms .
  • Src Kinase Inhibition : By inhibiting Src kinases, bosutinib also affects pathways that contribute to tumor growth and metastasis .
  • Impact on Other Receptors : It has shown activity against receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), which are important in angiogenesis and tumor progression .

Pharmacokinetics

Bosutinib exhibits unique pharmacokinetic properties that influence its therapeutic application:

ParameterValue
Oral Bioavailability Low
Time to Peak (Tmax) 4-6 hours
Volume of Distribution 5000–7000 L
Protein Binding 94–96%
Metabolism Hepatic via CYP3A4
Half-Life 22.5 ± 1.7 hours
Excretion 91% feces, 3% urine

The pharmacokinetics indicate that food intake can significantly enhance the bioavailability of bosutinib, with a notable increase in Cmax and AUC when taken with a high-fat meal .

Clinical Efficacy

Bosutinib has been extensively studied in clinical trials for its effectiveness in treating CML. It received FDA approval in September 2012 and EMA approval in March 2013 for patients with Ph+ CML who have resistance or intolerance to prior therapies.

Case Studies:

  • Phase 1/2 Clinical Trials : Initial studies demonstrated clinical activity in patients with various BCR-ABL mutations, indicating its potential as a second-line treatment option .
  • Long-term Efficacy : In a study involving patients with chronic-phase CML, bosutinib showed a major molecular response rate of approximately 60%, highlighting its effectiveness even in resistant cases .

Adverse Effects

While bosutinib is generally well-tolerated, it can cause several adverse effects, including:

  • Diarrhea
  • Nausea
  • Fatigue
  • Liver function abnormalities

Monitoring liver enzymes is crucial due to the risk of hepatotoxicity associated with its use .

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for quantifying bosutinib monohydrate in biological matrices, and how are they optimized?

  • Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is validated for plasma quantification, with parameters including a lower limit of quantification (LLOQ) of 1 ng/mL and intra-day precision (%RSD) ≤ 6.2% . For simultaneous quantification with other tyrosine kinase inhibitors (TKIs), high-performance liquid chromatography with photodiode array detection (HPLC-PDA) achieves linearity (r² > 0.999) across 10–1000 ng/mL and precision (%RSD < 5%) . Key optimizations include mobile phase composition (e.g., acetonitrile:ammonium formate) and column selection (C18 for UPLC).

Q. How is the dissolution profile of this compound tablets assessed, and what parameters ensure method reliability?

  • Methodological Answer : Dissolution testing uses USP Apparatus II (paddle method) at 50 rpm, with 900 mL of 0.1 N HCl as the medium. UV spectrophotometry at 254 nm monitors drug release, with system suitability criteria requiring %RSD ≤ 2.0 for replicate measurements . Filter compatibility studies (11 µm pore size) confirm no adsorption losses, with ≤ 0.3% RSD between filtered and unfiltered solutions .

Q. What parameters are critical for validating a UV spectrophotometric method for bosutinib in tablet formulations?

  • Methodological Answer : Validation requires specificity (no interference from excipients like microcrystalline cellulose or poloxamer), linearity (5–25 µg/mL, r² > 0.999), and precision (%RSD < 2.0). Placebo-controlled studies and recovery tests (98–102%) confirm accuracy . System suitability checks include baseline noise < 1% and wavelength accuracy ±1 nm .

Q. How is the specificity of an analytical method confirmed for bosutinib in the presence of excipients?

  • Methodological Answer : Placebo solutions matching tablet composition (e.g., microcrystalline cellulose, croscarmellose sodium) are prepared and analyzed. Absorbance overlap is assessed at bosutinib’s λmax (254 nm), with ≤ 2% deviation indicating specificity .

Q. What pharmacokinetic parameters are essential for modeling bosutinib’s dose-dependent absorption?

  • Methodological Answer : Key parameters include bioavailability (34% under fed conditions), protein binding (94%), and elimination half-life (22.5 hrs). Non-compartmental analysis (NCA) is used to calculate AUC and Cmax, with food-effect studies requiring standardized high-fat meals .

Advanced Research Questions

Q. How can researchers design experiments to investigate bosutinib’s dual inhibition of BCR-ABL and SRC kinases?

  • Methodological Answer : Use kinase inhibition assays with recombinant enzymes (e.g., Src Family Kinases) and ATP competition models. IC50 values are determined via fluorescence polarization, with controls for off-target effects (e.g., EGFR inhibition). Co-crystallization studies (e.g., PDB entries) validate binding modes .

Q. What strategies address contradictory clinical efficacy data between bosutinib and other TKIs in CML trials?

  • Methodological Answer : Meta-analyses should stratify data by patient subgroups (e.g., mutation status, prior therapy) and adjust for trial design differences (e.g., crossover protocols in imatinib studies). Sensitivity analyses evaluate confounding factors like dose adjustments or resistance mechanisms .

Q. How should novel bosutinib formulations be characterized to ensure regulatory compliance?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for forced degradation studies (acid/alkali, oxidative stress) and stability testing (40°C/75% RH for 6 months). Polymorph characterization via XRPD and DSC ensures consistency. Dissolution profiles must match reference-listed drug (RLD) criteria (f2 ≥ 50) .

Q. What in vitro models are appropriate for studying bosutinib resistance mechanisms?

  • Methodological Answer : Generate resistant cell lines (e.g., K562 cells) via chronic exposure to sub-therapeutic bosutinib doses. Proteomic profiling (e.g., phospho-kinase arrays) identifies bypass signaling pathways (e.g., MAPK/ERK). CRISPR screens validate resistance-associated genes (e.g., ABCB1 overexpression) .

Q. How can systematic reviews evaluate bosutinib’s efficacy across heterogeneous trials?

  • Methodological Answer : Apply PICOT frameworks to define Population (e.g., CP-CML), Intervention/Comparator (bosutinib vs. dasatinib), Outcomes (major cytogenetic response), and Time (18-month follow-up). Use random-effects models to pool hazard ratios (HRs) and assess heterogeneity via I² statistics .

Properties

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPOSPOKHGNMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238722
Record name Bosutinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918639-08-4
Record name Bosutinib monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918639-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosutinib monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosutinib monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate
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Record name BOSUTINIB MONOHYDRATE
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Synthesis routes and methods I

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate, Form VI (1.0 g) was heated with stirring for 5 hours at 95° C. in 12 mL of water. The mixture was cooled to room temperature and filtered. The cake was washed with 2 mL water and vacuum dried at 45° C. to give 0.9 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

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